molecular formula C12H10N6OS2 B5243302 2-((5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide

2-((5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B5243302
M. Wt: 318.4 g/mol
InChI Key: VCUFGTIVSLDLBV-UHFFFAOYSA-N
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Description

2-((5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide is a heterocyclic compound that contains both triazole and thiazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved by reacting pyridine-4-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate, which is then cyclized to form the triazole ring.

    Thiazole Ring Formation: The thiazole ring can be synthesized by reacting 2-bromoacetophenone with thiourea.

    Coupling Reaction: The final step involves coupling the triazole and thiazole rings through a thioether linkage, typically using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the triazole and thiazole rings.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbon atoms adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or thiols.

Scientific Research Applications

2-((5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential antimicrobial and antifungal activities.

    Medicine: Research is ongoing into its potential as an anticancer agent.

    Industry: It may be used in the development of new materials with specific properties, such as corrosion inhibitors.

Mechanism of Action

The mechanism by which 2-((5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. These interactions can disrupt normal cellular processes, leading to the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-4-yl)-1,3,4-thiadiazole: Another heterocyclic compound with potential biological activities.

    4-(Pyridin-4-yl)-1,2,3-triazole: Similar in structure but lacks the thiazole ring.

    2-(Thiazol-2-yl)acetamide: Contains the thiazole ring but not the triazole ring.

Uniqueness

What sets 2-((5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide apart is the presence of both triazole and thiazole rings, which may confer unique biological activities and chemical reactivity. The combination of these rings in a single molecule can lead to synergistic effects, enhancing its potential as a therapeutic agent or functional material.

Properties

IUPAC Name

2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6OS2/c19-9(15-11-14-5-6-20-11)7-21-12-16-10(17-18-12)8-1-3-13-4-2-8/h1-6H,7H2,(H,14,15,19)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUFGTIVSLDLBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC(=NN2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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